molecular formula C7H10ClN3 B1591795 (2-Chloro-pyrimidin-4-yl)-isopropyl-amine CAS No. 71406-72-9

(2-Chloro-pyrimidin-4-yl)-isopropyl-amine

Cat. No.: B1591795
CAS No.: 71406-72-9
M. Wt: 171.63 g/mol
InChI Key: LTFNDXISRKPGHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

The chemical reactions involving “(2-Chloro-pyrimidin-4-yl)-isopropyl-amine” are complex and depend on the conditions and reactants used. As mentioned, it can be synthesized from 2,4-Dichloro-5-methylpyrimidine . More research would be needed to provide a comprehensive analysis of all possible chemical reactions.


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 171.63 g/mol. Other physical and chemical properties such as melting point, boiling point, and density would require more specific experimental data to determine.

Scientific Research Applications

Corrosion Inhibition

Pyrimidine derivatives, including those similar to "(2-Chloro-pyrimidin-4-yl)-isopropyl-amine," have been studied for their effectiveness as corrosion inhibitors for metals. For instance, certain pyrimidinic Schiff bases have demonstrated significant corrosion inhibition properties for mild steel in acidic solutions. These compounds exhibit good inhibition even at low concentrations and are considered mixed-type inhibitors. The adsorption of these compounds on the steel surface tends to follow Langmuir's adsorption isotherm, indicating a systematic and potentially reversible adsorption process (Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005).

Organic Synthesis

Derivatives of pyrimidin-2-amine, akin to "this compound," serve as key intermediates in the synthesis of various organic compounds. These derivatives are utilized in the development of new molecules with potential applications ranging from materials science to pharmaceuticals. For example, N-arylpyrimidin-2-amine derivatives have been synthesized using palladium-catalyzed reactions, showcasing the versatility of these compounds in organic synthesis and the potential for creating a wide array of heterocyclic compounds (El-Deeb, Ryu, & Lee, 2008).

Future Directions

The future directions for the study and application of “(2-Chloro-pyrimidin-4-yl)-isopropyl-amine” could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, related compounds have been studied for their potential as antitubercular agents .

Properties

IUPAC Name

2-chloro-N-propan-2-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3/c1-5(2)10-6-3-4-9-7(8)11-6/h3-5H,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTFNDXISRKPGHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80604641
Record name 2-Chloro-N-(propan-2-yl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80604641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71406-72-9
Record name 2-Chloro-N-(propan-2-yl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80604641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In analogy to compound 1.1, a solution of 0.347 g (2.33 mmol) of 2,4-dichloro-pyrimidine in 15 ml of acetonitrile is reacted with 0.22 ml (2.52 mmol) of isopropylamine in the presence of 0.39 ml (2.83 mmol) of triethylamine. Purification by chromatography (silica gel, ethyl acetate/hexane with ethyl acetate 0-100%) results in 0.26 g (65% of theory) of the product.
[Compound]
Name
compound 1.1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.347 g
Type
reactant
Reaction Step One
Quantity
0.22 mL
Type
reactant
Reaction Step One
Quantity
0.39 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(2-Chloro-pyrimidin-4-yl)-isopropyl-amine
Reactant of Route 2
Reactant of Route 2
(2-Chloro-pyrimidin-4-yl)-isopropyl-amine
Reactant of Route 3
Reactant of Route 3
(2-Chloro-pyrimidin-4-yl)-isopropyl-amine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
(2-Chloro-pyrimidin-4-yl)-isopropyl-amine
Reactant of Route 5
Reactant of Route 5
(2-Chloro-pyrimidin-4-yl)-isopropyl-amine
Reactant of Route 6
Reactant of Route 6
(2-Chloro-pyrimidin-4-yl)-isopropyl-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.